molecular formula C18H19N5O3 B2879854 6-(2-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878728-36-0

6-(2-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2879854
CAS RN: 878728-36-0
M. Wt: 353.382
InChI Key: HNGBPPFQQXZLSV-UHFFFAOYSA-N
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Description

Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .


Synthesis Analysis

Isoindole-1,3-diones are usually synthesized by the condensation of a phthalic anhydride with primary amines . Various synthetic methods have been documented in the literature . For instance, Sheykhan reported a method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes .


Molecular Structure Analysis

The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures .


Chemical Reactions Analysis

The facile synthesis of fused multifunctionalized isoindole-1,3-diones by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives is reported . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

Synthesis of Purine Analogs

Research has demonstrated the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as important precursors for purine analogs. The process involves cyclization reactions and acetylation, leading to compounds with potential for further chemical transformations and biological evaluations (Alves, Proença, & Booth, 1994). Additionally, the synthesis and biological activity of 7,8-polymethylenepurine derivatives have been explored, indicating their utility as precursors for compounds with antiviral and antihypertensive properties (Nilov et al., 1995).

Mechanism of Action

While the mechanism of action for the specific compound “6-(2-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione” is not available, it’s worth noting that imidazole derivatives have been reported to show inhibitory activity against influenza A .

Future Directions

The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge . This indicates a potential direction for future research in this field.

properties

IUPAC Name

6-(2-ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-5-26-13-9-7-6-8-12(13)23-11(2)10-22-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGBPPFQQXZLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-ethoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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